

# MIDA Boronates: The Modular Engine of Iterative Cross-Coupling

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## Compound of Interest

Compound Name: *1-Bromovinyl-1-boronic acid mida ester*

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## Executive Summary

The synthesis of complex small molecules has historically been a bespoke, artisan process—a "bottleneck" in drug discovery where each target requires a unique strategy. The development of

-Methyliminodiacetic acid (MIDA) boronates by the Burke Group at the University of Illinois Urbana-Champaign fundamentally altered this landscape. By harnessing the reversible interconversion between  $sp^2$

and  $sp$

hybridized boron, MIDA boronates enabled the Iterative Cross-Coupling (ICC) platform. This guide details the mechanistic underpinnings, kinetic control strategies, and experimental protocols that transformed MIDA boronates from a curiosity into the standard for automated small-molecule synthesis.

## The Mechanistic Foundation: The $sp^2$ / $sp$ Switch[1]

The core innovation of MIDA boronate technology is the attenuation of Lewis acidity. Standard boronic acids contain an  $sp^2$

hybridized boron atom with a vacant p-orbital, rendering them susceptible to oxidation, protodeboronation, and diverse side reactions.

## The Hybridization Control

MIDA is a trivalent ligand that forms a rigid bicyclic cage around the boron atom. Upon complexation, the boron rehybridizes from  $sp^2$

(planar, reactive) to  $sp^3$

(tetrahedral, unreactive).

- The "Off" State ( $sp^3$ )

): The boron p-orbital is occupied by the nitrogen lone pair (

-donation). This shuts down transmetalation with Palladium, making the MIDA boronate inert to anhydrous cross-coupling conditions.

- The "On" State ( $sp^2$ )

): Hydrolysis of the MIDA ligand restores the vacant p-orbital, returning the boron to its reactive  $sp^2$

state.

## Kinetic Gating: Fast vs. Slow Release

The utility of MIDA boronates lies in their dual hydrolysis mechanisms.<sup>[1]</sup> The rate of deprotection can be tuned by the choice of base and solvent, creating a "reservoir effect" that is critical for coupling unstable substrates (e.g., 2-pyridyl or vinyl boronic acids).

- Fast Release (

): Mediated by hydroxide attack at the MIDA carbonyl.<sup>[1]</sup> Used for bulk deprotection to isolate free boronic acids.

- Slow Release (

): Occurs under mild aqueous conditions (e.g., K

PO

). The rate-limiting step is B-N bond cleavage by water clusters.[1][2] This slowly releases the active boronic acid into the reaction mixture, keeping its steady-state concentration low and suppressing decomposition pathways like homocoupling.[3]



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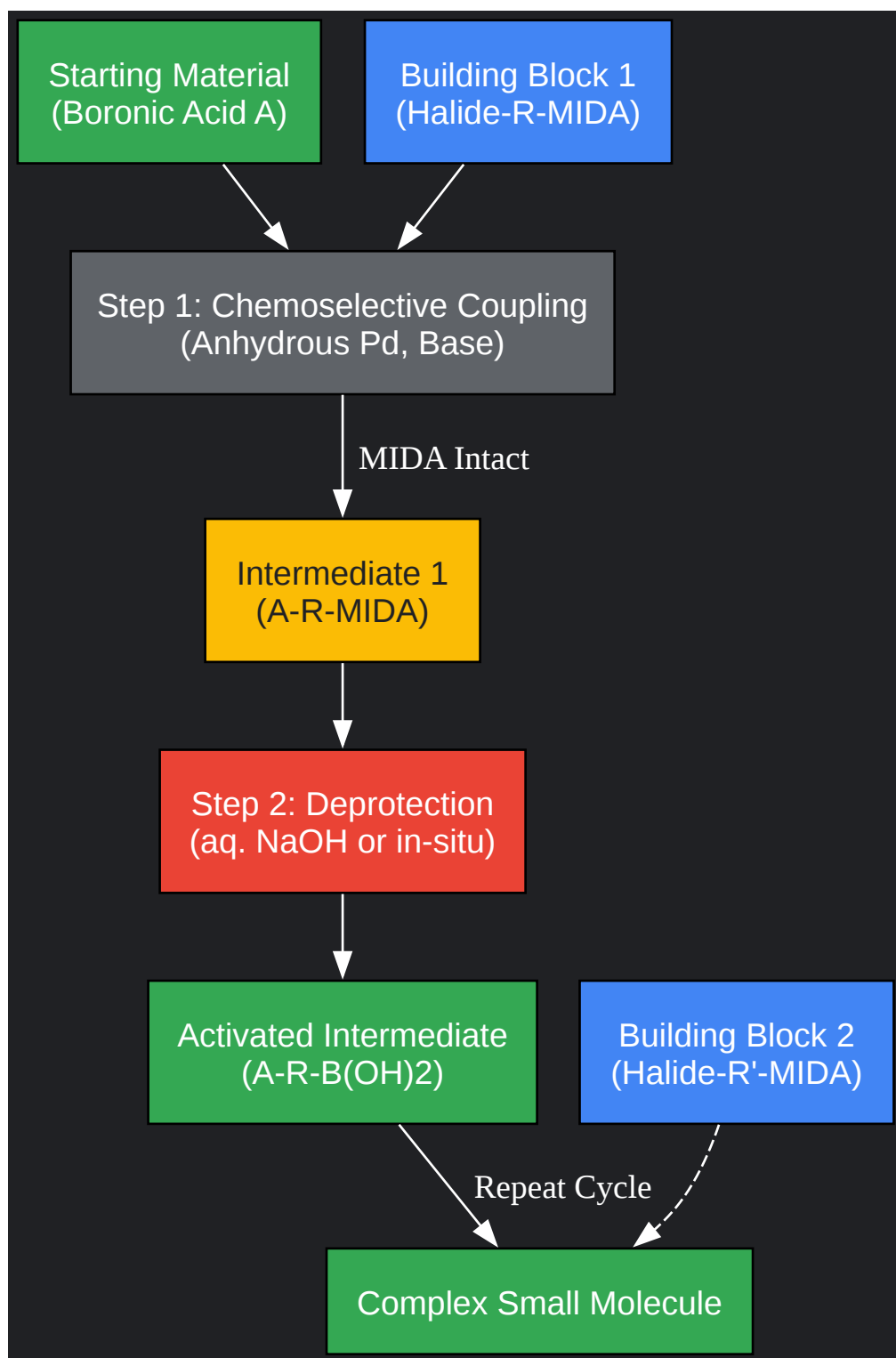
Figure 1: The Mechanistic Switch. MIDA boronates act as a stable reservoir, releasing reactive boronic acid only upon hydrolytic activation.

## The Iterative Cross-Coupling (ICC) Platform

The stability of MIDA boronates enables a linear, modular synthesis strategy analogous to peptide coupling. This is achieved using Bifunctional Building Blocks: compounds containing both a reactive halide (for coupling) and a protected MIDA boronate (for the next step).[4]

### The Cycle

- Coupling: A bifunctional building block (Halide-B-MIDA) is coupled with a starting boronic acid.[5][4][6][7][8] The MIDA moiety remains intact.[9]
- Purification: The intermediate is purified (silica gel).
- Activation: The MIDA group is hydrolyzed to reveal a new boronic acid.[10]
- Repetition: The cycle repeats with the next building block.



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Figure 2: The Iterative Cross-Coupling (ICC) Workflow. Note the chemoselectivity: the MIDA boron survives the first coupling, protecting the future reaction site.

## Automation and Purification ("Catch-and-Release") [12][13][14]

A critical, often overlooked feature of MIDA boronates is their binary affinity for silica gel.

- Catch: In non-polar solvents (Et

O, CH

Cl

), MIDA boronates adhere strongly to silica due to their high polarity.

- Release: In polar solvents (THF, MeOH), they elute rapidly.

This property was exploited to engineer the Automated Synthesis Machine (Li et al., Science 2015). The machine utilizes pre-packed silica cartridges to "catch" the MIDA-protected intermediate, wash away reagents/catalysts, and then "release" the pure intermediate for the next deprotection/coupling cycle. This eliminated the need for manual column chromatography between steps.

## Experimental Protocols

### Protocol A: Synthesis of MIDA Boronates

Standard procedure for converting a boronic acid to a MIDA boronate.

Reagents:

- Boronic Acid (1.0 equiv)[4]
- -Methyliminodiacetic acid (MIDA) (1.2–1.5 equiv)
- Solvent: Toluene/DMSO (10:1) or Benzene/DMSO.

Procedure:

- Charge a round-bottom flask equipped with a Dean-Stark trap and reflux condenser.
- Add Boronic Acid, MIDA, and solvent mixture.

- Reflux with vigorous stirring for 2–12 hours (until water collection ceases).
- Workup: Concentrate the reaction mixture under reduced pressure to remove toluene.
- Precipitation (Crucial Step): Dilute the residual DMSO solution with Acetone. Slowly add EtO with stirring. The MIDA boronate will precipitate as a white crystalline solid.
- Filter, wash with EtO, and dry.

## Protocol B: "Slow Release" Cross-Coupling (In Situ Activation)

Ideal for unstable boronic acids or general ICC.

Reagents:

- MIDA Boronate (1.0 equiv)[\[4\]](#)
- Aryl Halide (1.0 equiv)
- Catalyst: Pd(OAc)  
/ SPhos (or Pd(dppf)Cl  
depending on substrate)
- Base: K<sub>2</sub>CO<sub>3</sub>  
(3.0 M aqueous solution)
- Solvent: THF or Dioxane[\[11\]](#)

Procedure:

- Combine MIDA boronate, Aryl Halide, and Pd catalyst in a vial.

- Add THF (0.1 M concentration relative to substrate).
- Add aq.<sup>[5]</sup> K  
PO  
(5–10 equiv). Note: The biphasic nature is important.
- Heat to 60°C with vigorous stirring.
  - Mechanism:<sup>[5][2][9][11][12]</sup> The MIDA boronate resides in the organic phase. It slowly partitions to the interface/aqueous phase, hydrolyzes, and the free boronic acid returns to the organic phase to couple immediately.
- Monitor by LCMS. Upon completion, dilute with Et  
O, wash with water, and purify.

## Quantitative Comparison: Stability

Feature	Free Boronic Acid	Pinacol Ester	MIDA Boronate
Hybridization	sp (Lewis Acidic)	sp (Lewis Acidic)	sp (Coord. Saturated)
Air Stability	Variable (days to weeks)	High	Indefinite (Years)
Chromatography	Streaks/Decomposes	Stable	Stable (distinct R )
Transmetallation	Fast	Fast (requires base)	None (until hydrolyzed)
Anhydrous Coupling	Reactive	Reactive	Inert

## Evolution of the Field: TIDA Boronates

While MIDA solved the problem of linear sp

coupling, the Burke group recently introduced TIDA (Tetramethyliminodiacetic acid) boronates (2022). TIDA boronates possess a twisted structure that imparts 1000-fold greater hydrolytic stability than MIDA. This hyper-stability enables the synthesis of C(sp

)–rich natural products and the use of harsher reaction conditions that MIDA cannot survive, marking the next generation of "Blocc" chemistry.

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